N-(2-Bromoethoxy)phthalimide
Overview
Description
N-(2-Bromoethoxy)phthalimide: is an organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol . It is a derivative of phthalimide, where the phthalimide ring is substituted with a 2-bromoethoxy group. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of phthalimidooxy derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Potassium Phthalimide Method:
Industrial Production Methods:
- The industrial production of N-(2-Bromoethoxy)phthalimide typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of efficient stirring, controlled heating, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or neutral conditions.
Major Products:
- The major products of these reactions depend on the nucleophile or oxidizing agent used. For example, reacting with an amine would yield an N-substituted phthalimide derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-Bromoethoxy)phthalimide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating substitution reactions. The phthalimide moiety provides stability and can participate in various organic transformations .
Comparison with Similar Compounds
N-Bromophthalimide: Similar in structure but lacks the ethoxy group.
N-(2-Chloroethoxy)phthalimide: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
- N-(2-Bromoethoxy)phthalimide is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the ethoxy group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2-bromoethoxy)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDBKQNNKCYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199763 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-35-1 | |
Record name | 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5181-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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